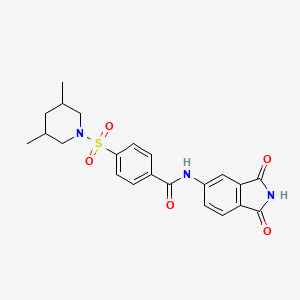![molecular formula C12H16N2O2 B2782474 1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 1421512-93-7](/img/structure/B2782474.png)
1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one” is a complex organic molecule that contains a pyridine and a piperidine ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperidine is a widely used secondary amine. It is a colorless liquid with an odor described as objectionable, and typical of amines .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, and the introduction of the pyridine ring . The exact methods would depend on the specific substituents and their compatibility with various reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and piperidine rings, along with the ether and ketone functionalities . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. These could include reactions at the carbonyl group, nucleophilic substitutions or eliminations at the ether linkage, and reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl, ether, and amine groups would be expected to increase its solubility in polar solvents .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidine derivatives, including pyridinylpiperidinone, serve as essential building blocks for drug development. Researchers have explored their potential as scaffolds for novel pharmaceutical agents. By modifying the substituents on the piperidine ring, scientists can fine-tune properties such as bioavailability, binding affinity, and metabolic stability. Pyridinylpiperidinone derivatives have been investigated for their interactions with specific receptors, enzymes, and ion channels, making them promising candidates for drug design .
Anticancer Agents
Studies have highlighted the anticancer activity of pyridinylpiperidinone derivatives. These compounds exhibit cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and leukemia (LN). Researchers have explored their mechanisms of action, including inhibition of cell proliferation and induction of apoptosis. Further optimization of these derivatives may lead to novel chemotherapeutic agents .
Anti-inflammatory Properties
Pyridinylpiperidinone derivatives have shown anti-inflammatory potential. Researchers have investigated their effects on inflammatory pathways, including cytokine production and NF-κB signaling. These compounds may serve as leads for developing anti-inflammatory drugs with improved efficacy and reduced side effects .
Neurological Disorders
Given the central nervous system’s sensitivity to piperidine-based compounds, pyridinylpiperidinone derivatives have been explored for their neuroprotective effects. They may modulate neurotransmitter systems, enhance cognitive function, or mitigate neurodegenerative processes. Researchers continue to investigate their potential in treating conditions such as Alzheimer’s disease and Parkinson’s disease .
Synthetic Methodology
The synthesis of pyridinylpiperidinone derivatives remains an active area of research. Scientists have developed efficient methods for constructing the piperidine ring, including cyclization, annulation, and multicomponent reactions. These synthetic routes enable access to diverse derivatives, facilitating further exploration of their biological activities .
Spiroderivatives and Beyond
Beyond the core pyridinylpiperidinone structure, spiroderivatives and condensed piperidines have also been investigated. These compounds exhibit unique properties and may find applications in areas such as materials science, catalysis, and supramolecular chemistry .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)14-8-5-11(6-9-14)16-12-4-2-3-7-13-12/h2-4,7,11H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXXWEJRXYWBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

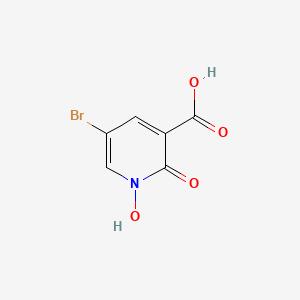

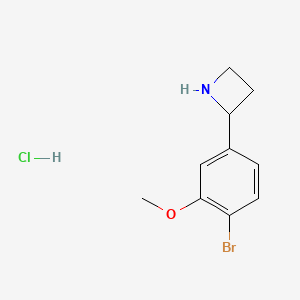
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2782397.png)

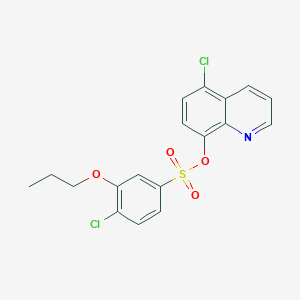
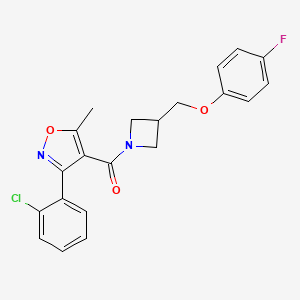
![2-Cyclopropyl-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2782404.png)
![2-Chloro-N-[(1R,2S)-2-cyclohexylcyclopropyl]-4-fluoropyridine-3-carboxamide](/img/structure/B2782405.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2782407.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2782409.png)

